molecular formula C6H12O7 B1664805 d-Altronic acid CAS No. 24871-35-0

d-Altronic acid

Cat. No. B1664805
CAS RN: 24871-35-0
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-AIHAYLRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-altronic acid is the D-enantiomer of altronic acid. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a D-altronate.

Scientific Research Applications

Synthesis and Polymerization

d-Altronic acid has been explored in the context of synthesizing novel compounds and their subsequent polymerization. For instance, 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride was prepared as a key intermediate in creating a chiral nylon 3 analog. This compound was transformed into a β-lactam, which then underwent anionic ring-opening polymerization to form a chiral polyamide (García-Martín, Báñez, & Galbis, 2000). In a related study, alternative synthetic routes and the reactivity of 3-deoxy d-Altronic acid derivatives were explored, emphasizing their role in the synthesis of such polymers (García-Martín, Báñez, & Galbis, 2001).

Metabolic Pathways in Bacteria

d-Altronic acid is also significant in bacterial metabolism. For example, it has been observed as a substrate in the non-phosphorylative d-arabinose, sugar acid, l-galactose, and l-fucose pathways in bacteria. This reflects the versatility of d-altronic acid in microbial biochemistry and its role in various metabolic pathways (Watanabe, Fukumori, & Watanabe, 2019).

Chemosensors and Biological Applications

d-Altronic acid derivatives are utilized in the development of chemosensors. Boronic acids, which interact with cis-diols, form complexes with substances like d-Altronic acid. This property is employed in fluorescent sensors for detecting carbohydrates and other bioactive substances, highlighting the role of d-Altronic acid in biological and chemical sensing applications (Huang et al., 2012).

Hepatic Protective Effects

Studies have also explored the protective effects of compounds against hepatic damage in models using d-altronic acid derivatives. For instance, the effects of Crocin against hepatic damages in a D-galactose aging model in rats were investigated, demonstrating the potential of d-altronic acid-related compounds in hepatoprotective applications (Omidkhoda, Mehri, Heidari, & Hosseinzadeh, 2020).

properties

CAS RN

24871-35-0

Product Name

d-Altronic acid

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

IUPAC Name

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4-,5+/m1/s1

InChI Key

RGHNJXZEOKUKBD-AIHAYLRMSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Altronic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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